3-(1-Fluoropropyl)azetidine
Description
Significance of Azetidine (B1206935) Scaffolds in Advanced Organic Synthesis
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as crucial building blocks in organic synthesis and medicinal chemistry. rsc.orgrsc.org Their significance stems from a unique combination of ring strain and relative stability. With a ring strain of approximately 25.4 kcal/mol, azetidines are more reactive than their five-membered pyrrolidine (B122466) counterparts, yet more stable and easier to handle than the highly strained three-membered aziridines. rsc.org This inherent strain can be harnessed to drive unique chemical transformations and functionalizations, often through the cleavage of the σ-N–C bond under specific conditions. rsc.orgrsc.org
In the realm of drug discovery, the azetidine ring is a privileged motif found in several bioactive molecules and natural products. rsc.orglongdom.org Its incorporation into drug candidates can confer advantageous pharmacokinetic properties. researchgate.net Medicinal chemists utilize the azetidine scaffold to fine-tune the structural and biological characteristics of potential therapeutic agents, enhancing metabolic stability and improving binding interactions with biological targets. longdom.org The development of novel synthetic methodologies, such as palladium(II)-catalyzed intramolecular C(sp3)–H amination and strain-release homologation of azabicyclo[1.1.0]butanes, has expanded the accessibility of densely functionalized azetidines that were previously difficult to synthesize. rsc.org Despite these advances, the synthesis of complex azetidines remains a challenge, which often leads researchers to overlook them as lead compounds. researchgate.net The reduction of readily available β-lactams (azetidin-2-ones) continues to be a widely employed method for their preparation. acs.org
Impact of Fluorine Incorporation on Heterocyclic Systems and Molecular Properties
The introduction of fluorine into heterocyclic systems is a powerful strategy in modern chemistry, profoundly influencing the molecule's physicochemical and pharmacological properties. beilstein-journals.orgnih.govresearchgate.net The high electronegativity and small size of the fluorine atom can lead to dramatic changes in a molecule's stability, conformation, basicity, and hydrogen bonding ability. beilstein-journals.orgnih.gov Unlike other substituents, fluorination often has a minimal steric effect, allowing for the modulation of electronic properties without significant structural alteration. researchgate.net
Incorporating fluorine can greatly affect key properties relevant to drug design, such as lipophilicity, bioavailability, and metabolic stability. researchgate.netrsc.org An increase in lipophilicity can enhance a molecule's ability to cross biological membranes, while improved metabolic stability can lead to a longer duration of action. rsc.org For instance, fluorination can block sites of metabolic degradation, as seen in derivatives where hydroxylation is prevented. beilstein-journals.org Furthermore, the presence of a fluorine atom can significantly lower the basicity (pKa) of nearby nitrogen atoms in a heterocycle, which can improve bioavailability. beilstein-journals.org The highly polarized carbon-fluorine (C-F) bond can also influence chemical reactivity; for example, fluorinated β-lactams show increased reactivity in lipase-catalyzed methanolysis compared to their non-fluorinated analogs. beilstein-journals.orgnih.gov
Overview of 3-(1-Fluoropropyl)azetidine as a Contemporary Research Target
This compound has emerged as a molecule of interest in contemporary chemical research, combining the unique structural features of the azetidine ring with the modulating effects of a fluorinated alkyl substituent. This specific combination makes it a valuable building block for creating more complex molecules with potentially enhanced biological activities. arkat-usa.org The synthesis of such fluorinated azetidines often involves multi-step processes, including the formation of the azetidine ring and the introduction of the fluorinated side chain. arkat-usa.org
The strategic placement of the fluorine atom on the propyl chain attached to the azetidine ring is a key design feature. This modification is explored in various research contexts, including the development of novel therapeutic agents. For example, derivatives incorporating a fluoropropyl azetidine moiety have been investigated as selective estrogen receptor degraders (SERDs) for cancer therapy and as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs) implicated in neurodegenerative disorders. nih.govresearchgate.net The nucleophilic ring-opening of azetidinium ions with fluoride (B91410) is a key reaction for synthesizing compounds with 3-fluoropropyl moieties, particularly in the field of radiopharmaceutical chemistry for positron emission tomography (PET). researchgate.netresearchgate.net The properties of this compound make it a significant target for synthetic and medicinal chemistry research. chemsrc.combldpharm.com
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1785430-06-9 | C6H12FN | 117.17 |
| 1-(3-Fluoropropyl)azetidin-3-amine | 81113645 | C6H13FN2 | 132.18 |
| 1-(3-Fluoropropyl)azetidin-3-ol | 1542666-89-6 | C6H12FNO | 133.16 |
| 3-(benzyloxy)-1-(3-fluoropropyl)azetidine | 2864347-78-2 | C13H18FNO | 223.29 |
Data sourced from multiple chemical databases and suppliers. chemsrc.combldpharm.comnih.govchemshuttle.combldpharm.com
Structure
3D Structure
Properties
Molecular Formula |
C6H12FN |
|---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
3-(1-fluoropropyl)azetidine |
InChI |
InChI=1S/C6H12FN/c1-2-6(7)5-3-8-4-5/h5-6,8H,2-4H2,1H3 |
InChI Key |
JDFNEVRFIPIVPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CNC1)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 1 Fluoropropyl Azetidine and Analogous Fluorinated Azetidines
Precursor-Based Cyclization Strategies
Precursor-based cyclization strategies are a cornerstone in the synthesis of azetidine (B1206935) rings. These methods involve the formation of the four-membered ring through an intramolecular reaction of a suitably functionalized acyclic precursor.
Intramolecular Aminolysis of Epoxy Amines
The intramolecular aminolysis of epoxy amines presents a powerful method for the construction of azetidine rings, often with high regioselectivity and stereoselectivity. This approach involves the ring-opening of an epoxide by a tethered amine nucleophile. A notable advancement in this area is the use of Lewis acid catalysts to promote the cyclization. For instance, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been effectively utilized to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. acs.orgnih.gov The catalyst promotes C3-selective aminolysis, leading to the desired azetidine product. acs.orgnih.gov
While direct examples for the synthesis of 3-(1-Fluoropropyl)azetidine via this method are not extensively documented, the general applicability of this reaction suggests a plausible synthetic route starting from a fluorinated epoxy amine precursor. The key would be the synthesis of the corresponding cis-epoxy amine bearing a 1-fluoropropyl group.
Table 1: Examples of La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines
| Entry | Epoxy Amine Precursor | Product | Yield (%) | Reference |
| 1 | cis-N-Benzyl-3,4-epoxyhexan-1-amine | 1-Benzyl-3-ethyl-3-hydroxyazetidine | 85 | acs.org |
| 2 | cis-N-(4-Methoxybenzyl)-3,4-epoxyhexan-1-amine | 1-(4-Methoxybenzyl)-3-ethyl-3-hydroxyazetidine | 92 | acs.org |
| 3 | cis-N-Butyl-3,4-epoxyhexan-1-amine | 1-Butyl-3-ethyl-3-hydroxyazetidine | 88 | acs.org |
Cyclization of Halogenated Alkenyl Amines and Azides
The intramolecular cyclization of amines or azides onto an activated double bond or a carbon bearing a leaving group is another effective strategy for azetidine synthesis. For fluorinated azetidines, this can involve the cyclization of a precursor containing both a fluorine atom and a suitable leaving group.
A relevant approach involves the bromofluorination of N-alkenylidene-2-propenylamines. This reaction introduces both a bromine and a fluorine atom across the double bond, creating a precursor that can undergo subsequent reduction of the imine and intramolecular cyclization to yield a 3-fluoroazetidine (B1273558). nih.govacs.org This method has been successfully applied to the synthesis of various 3-fluoroazetidine derivatives. nih.govacs.org
Another strategy involves the intramolecular cyclization of homoallylamines. For instance, the reaction of homoallylic amines with iodine can induce an iodocyclization, forming a 2-(iodomethyl)azetidine derivative. While not a direct fluorination method, this intermediate can potentially be converted to the desired fluorinated analogue through nucleophilic substitution.
Table 2: Synthesis of 3-Fluoroazetidines via Cyclization of Halogenated Precursors
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| N-(Diphenylmethylidene)-2-propenylamine | 1. NBS, Et₃N·3HF; 2. NaBH₄; 3. Base | 1-(Diphenylmethyl)-3-fluoroazetidine | Not reported | nih.gov |
| N-Boc-2-allyl-2-amino-1,3-propanediol | 1. Mesylation; 2. TBAF | 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine | Not reported | researchgate.net |
Synthesis from Trifluoromethylated Amines and Related Heterocycles
The synthesis of azetidines bearing trifluoromethyl groups has been a subject of considerable research. A common strategy involves the use of trifluoromethylated building blocks that are then elaborated into the azetidine ring. For example, 1-alkyl-2-(trifluoromethyl)azetidines have been synthesized starting from ethyl 4,4,4-trifluoroacetoacetate through a sequence of imination, reduction, chlorination, and base-induced ring closure. acs.org
While this method directly furnishes 2-(trifluoromethyl)azetidines, modifications to the starting materials or subsequent functionalization could potentially lead to 3-substituted analogues. For instance, a novel trifluoromethylated bicyclic azetidine has been synthesized via the cyclization of an oxazolidine-tethered 1,3-iodoamine, which originates from the condensation of ethyl-4,4,4-trifluoroacetoacetate and (R)-phenylglycinol. chemscene.com
Advanced Cycloaddition and Rearrangement Reactions
Cycloaddition and rearrangement reactions offer elegant and often highly stereoselective routes to four-membered rings, including azetidines.
Aza-Paterno-Büchi Reactions
The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct and atom-economical method for synthesizing azetidines. researchgate.netresearchgate.net This reaction has been explored for both intermolecular and intramolecular variants. nih.gov Recent advancements have focused on overcoming the challenges associated with the rapid isomerization of the excited imine, which can limit the reaction's efficiency. researchgate.net
The use of visible light photocatalysis has emerged as a powerful tool to facilitate these reactions under mild conditions. chemrxiv.orgchemrxiv.org For instance, an enantioselective, intermolecular aza-Paterno-Büchi reaction of 3-substituted quinoxalin-2(1H)-ones with various aryl-substituted olefins has been developed using a chiral sensitizer (B1316253) and irradiation with visible light (λ=420 nm). nih.gov This method provides access to highly functionalized and enantioenriched azetidines. nih.gov
The synthesis of fluorinated azetidines through this method would involve the use of a fluorinated alkene or a fluorinated imine as one of the reaction partners.
Table 3: Examples of Aza-Paterno-Büchi Reactions for Azetidine Synthesis
| Imine | Alkene | Conditions | Product | Yield (%) | Reference |
| 3-Methylquinoxalin-2(1H)-one | Styrene | Chiral sensitizer, λ=420 nm | Chiral 3-methyl-4-phenyl-azetidino[1,2-a]quinoxalin-1(2H)-one | 95 | nih.gov |
| 3-Phenylquinoxalin-2(1H)-one | 4-Methoxystyrene | Chiral sensitizer, λ=420 nm | Chiral 4-(4-methoxyphenyl)-3-phenyl-azetidino[1,2-a]quinoxalin-1(2H)-one | 99 | nih.gov |
[2+2] Cycloaddition of Imines with Ketenes or Carbonyl Compounds
The [2+2] cycloaddition of imines with ketenes, known as the Staudinger reaction, is a well-established and versatile method for the synthesis of β-lactams (azetidin-2-ones). researchgate.net These β-lactams can then serve as valuable intermediates for the synthesis of more complex azetidine derivatives through further functionalization. The reaction between an imine and a ketene, often generated in situ from an acyl chloride and a tertiary amine, proceeds to form the four-membered ring with a carbonyl group at the 2-position. researchgate.net
The synthesis of fluorinated azetidines via this route would typically involve the use of a fluorinated imine or a fluorinated ketene. For example, the cycloaddition of an imine with a fluorinated acyl chloride in the presence of a base would lead to a fluorinated β-lactam. Subsequent reduction of the carbonyl group would then yield the corresponding fluorinated azetidine.
While the direct cycloaddition of imines with non-ketene carbonyl compounds to form azetidines is less common, activated ketones can undergo cycloaddition reactions with imines to yield azetidine derivatives. researchgate.net
Table 4: Examples of [2+2] Cycloaddition for the Synthesis of Azetidine Precursors
| Imine | Ketene/Carbonyl Compound | Conditions | Product | Yield (%) | Reference |
| N-Benzylideneaniline | Phenylketene | Triethylamine, Toluene | 1,3,4-Triphenylazetidin-2-one | Not reported | researchgate.net |
| N-(4-Methoxybenzylidene)aniline | Dichloroketene | Triethylamine, Dichloromethane | 3,3-Dichloro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | Not reported | researchgate.net |
Strain-Release Homologation Approaches
Strain-release-driven homologation has emerged as a powerful and modular method for the synthesis of highly functionalized azetidines. thieme-connect.com This strategy leverages the high ring strain of precursors like azabicyclo[1.1.0]butane to drive the formation of the less-strained azetidine ring. acs.orgrsc.org
A key development in this area is the homologation of boronic esters using azabicyclo[1.1.0]butane. acs.org In this process, a lithiated azabicyclo[1.1.0]butane species is generated in situ and trapped by a boronic ester, forming an intermediate boronate complex. thieme-connect.comacs.org Subsequent N-protonation of this complex triggers a 1,2-migration cascade, which involves the cleavage of the central C–N bond of the bicyclic system to relieve ring strain, ultimately yielding a functionalized N-H azetidinyl boronic ester. acs.org This methodology is notable for its broad substrate scope, accommodating primary, secondary, tertiary, aryl, and alkenyl boronic esters with complete stereospecificity. acs.org The resulting azetidinyl boronic esters are versatile intermediates that can be further derivatized at both the azetidine nitrogen and the boronic ester moiety. acs.org This approach has been successfully applied to the stereoselective synthesis of the pharmaceutical agent cobimetinib. acs.org
Table 1: Examples of Azetidine Synthesis via Strain-Release Homologation of Boronic Esters
| Boronic Ester Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexyl pinacol (B44631) boronic ester | 3-Cyclohexylazetidine-3-yl boronic ester | 85 | acs.org |
| Phenyl pinacol boronic ester | 3-Phenylazetidine-3-yl boronic ester | 78 | acs.org |
| (E)-Styrenyl pinacol boronic ester | 3-((E)-Styrenyl)azetidine-3-yl boronic ester | 75 | acs.org |
| Isopropyl pinacol boronic ester | 3-Isopropylazetidine-3-yl boronic ester | 81 | acs.org |
This table showcases the versatility of the strain-release homologation strategy with various boronic esters.
Ring Expansion Methodologies, including [3+1] Strategies
Ring expansion reactions provide an alternative pathway to azetidines from smaller, more readily available three-membered rings, such as aziridines. magtech.com.cn These methods are synthetically attractive as they often allow for the stereospecific transfer of chirality from the starting material to the product. nih.gov
A notable example is the formal [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes. nih.gov This reaction proceeds with excellent regioselectivity and stereoselectivity to furnish highly substituted methylene azetidines. The proposed mechanism involves the initial formation of an aziridinium (B1262131) ylide, followed by a ring-opening/ring-closing cascade that efficiently transfers the stereochemical information. nih.gov The resulting methylene azetidines can be further elaborated, providing access to complex scaffolds containing adjacent tertiary-quaternary or even vicinal quaternary stereocenters. nih.gov
Other ring expansion strategies include:
Biocatalytic nih.govbeilstein-journals.org-Stevens Rearrangement: This method allows for the asymmetric synthesis of azetidines from aziridines. acs.org
Reaction with Phenacyl Bromides: In situ generated ammonium (B1175870) ylides from aziridines and phenacyl bromide derivatives can rearrange to form azetidines. acs.org
Visible-Light-Induced Expansion: The reaction of N-tosylaziridines with 1-bromo-1-nitroalkanes under visible light irradiation yields 2-nitro azetidines with controlled regio- and diastereoselectivity. acs.org
Gold-Catalyzed Cyclization: A novel approach involves the ring opening of propargyl aziridines via nucleophilic diborylalkylation, followed by a stereoselective gold-catalyzed 4-exo-dig ring-closing reaction to afford (Z)-alkylidene azetidines. acs.org
Table 2: Ring Expansion Strategies for Azetidine Synthesis
| Starting Material | Reagent/Catalyst | Strategy | Product Type | Reference |
|---|---|---|---|---|
| Methylene aziridine (B145994) | Rhodium-bound carbene | [3+1] Ring Expansion | Methylene azetidine | nih.gov |
| Propargyl aziridine | Diborylalkyl anion / Au catalyst | Ring Opening / 4-exo-dig Cyclization | (Z)-Alkylidene azetidine | acs.org |
| N-Tosylaziridine | 1-Bromo-1-nitroalkane / Visible light | Radical Ring Expansion | 2-Nitro azetidine | acs.org |
| Azirine | Carbene / Metal catalyst | [3+1]-Cycloaddition | 1-Azetine | nih.gov |
This table summarizes various ring expansion methodologies for constructing the azetidine core and related unsaturated analogs.
Norrish-Yang Cyclization Strategies for Azetidine Assembly
The Norrish-Yang cyclization is a photochemical strategy that offers a sustainable and efficient route to highly strained azetidinols, which are valuable precursors for fluorinated azetidines. beilstein-journals.orguni-mainz.de This reaction involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, typically an α-aminoacetophenone, leading to the formation of a 1,4-biradical intermediate. beilstein-journals.orguni-mainz.de Subsequent radical recombination closes the four-membered ring to yield the azetidinol (B8437883) scaffold. uni-mainz.de
This "build and release" approach combines a photochemical cyclization with a subsequent strain-release functionalization step. beilstein-journals.orgnih.gov The success of the Norrish-Yang cyclization is often dependent on the choice of the nitrogen protecting group, which plays a crucial role in orchestrating the photochemical process and facilitating potential subsequent ring-opening reactions. beilstein-journals.orguni-mainz.de For instance, a benzhydryl protecting group has been identified as key for both the cyclization and subsequent functionalization steps in certain systems. beilstein-journals.org The starting α-aminoacetophenones are readily accessible through modular synthesis from α-bromoacetophenones and disubstituted amines. uni-mainz.de A flow-synthesis method for this reaction has also been developed, allowing for safe and scalable access to 3-hydroxyazetidines. researchgate.net
Table 3: Substrate Scope in Norrish-Yang Cyclization for Azetidinol Synthesis
| N-Protecting Group (PG) | Aromatic Core | Yield of Azetidinol (%) | Reference |
|---|---|---|---|
| p-Toluenesulfonyl (Ts) | Phenyl | 81 | nih.gov |
| Benzhydryl (Bzh) | Phenyl | 75 | beilstein-journals.org |
| p-Toluenesulfonyl (Ts) | Naphthyl | Low Conversion | nih.gov |
| Boc | Phenyl | 65 | researchgate.net |
This table illustrates the influence of the nitrogen protecting group and aromatic ketone on the efficiency of the photochemical cyclization.
Direct Fluorination and Fluorine-Introducing Strategies
Once the azetidine core is constructed, the introduction of fluorine can be achieved through various methods. For a target like this compound, this could involve either building the fluoropropyl sidechain before cyclization or, more commonly, introducing the fluorine atom onto a pre-formed azetidine scaffold bearing a suitable functional group, such as a hydroxyl group.
Deoxyfluorination Methods for Fluorinated Azetidines
Deoxyfluorination is a primary method for converting alcohols into alkyl fluorides and is highly relevant for transforming azetidinols (e.g., from a Norrish-Yang reaction) into their fluorinated counterparts. ucla.edu This one-pot transformation generates an activated leaving group and a nucleophilic fluoride (B91410) source in situ. ucla.edu
While diethylaminosulfur trifluoride (DAST) has been a popular reagent for this purpose, its thermal instability and tendency to promote elimination side reactions limit its use, especially on a larger scale. ucla.edusigmaaldrich.com To address these challenges, newer reagents have been developed. PyFluor (2-pyridinesulfonyl fluoride) is an inexpensive, thermally stable, and crystalline solid that offers high chemoselectivity for fluorination over elimination. sigmaaldrich.comorganic-chemistry.org It is effective for a broad range of primary and secondary alcohols, tolerates basic functional groups, and requires a strong non-nucleophilic base like DBU for activation. ucla.edusigmaaldrich.com Its enhanced safety profile and the ease of purification for its products make it a superior choice for preparatory-scale deoxyfluorination chemistry. sigmaaldrich.com
Table 4: Comparison of Deoxyfluorination Reagents
| Reagent | Key Features | Common Side Reactions | Safety Profile | Reference |
|---|---|---|---|---|
| DAST | Broad scope, commercially available | Elimination, rearrangement | Thermally unstable, potentially explosive | ucla.edusigmaaldrich.com |
| Deoxo-Fluor | Thermally more stable than DAST | Elimination | Safer than DAST, but more expensive | ucla.edu |
| PyFluor | Thermally stable, crystalline solid, low cost | Minimal elimination | High thermal stability, safe to handle | ucla.edusigmaaldrich.comorganic-chemistry.org |
| PhenoFluor | Effective for late-stage fluorination | - | Poor shelf stability, high cost | ucla.edu |
This table compares common deoxyfluorination reagents, highlighting the advantages of modern alternatives like PyFluor.
Electrophilic and Nucleophilic Fluorination Techniques
Beyond deoxyfluorination, other methods involving either nucleophilic or electrophilic fluorine sources can be employed to synthesize fluorinated azetidines.
Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride anion (F⁻). alfa-chemistry.com A relevant strategy for azetidine synthesis is the site-selective nucleophilic ring-opening of activated azetidinium salts. nih.gov By quaternizing the azetidine nitrogen, the ring becomes susceptible to nucleophilic attack. Treatment with a fluoride source, such as tetrabutylammonium (B224687) fluoride (Bu₄NF), can lead to the ring opening at either the C2 or C4 position. While attack at a less-substituted carbon is common via an Sₙ2 mechanism, reactions at more substituted positions can also occur, providing access to functionalized amino compounds containing a tertiary alkyl fluoride. nih.gov
Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine atom ("F⁺") to a carbon-centered nucleophile, such as an enolate or an organometallic species. alfa-chemistry.comwikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common and include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. alfa-chemistry.comwikipedia.org These reagents are generally stable, safe, and effective for the fluorination of a wide range of substrates. wikipedia.org For example, an azetidine-containing precursor could be functionalized to generate a carbanion or enolate, which could then be quenched with an electrophilic fluorine source to install the C-F bond.
Table 5: Overview of Nucleophilic and Electrophilic Fluorination Reagents
| Fluorination Type | Reagent Class | Example Reagent(s) | Typical Substrate | Reference |
|---|---|---|---|---|
| Nucleophilic | Inorganic Fluorides | Potassium fluoride (KF) | Alkyl halides/sulfonates | alfa-chemistry.com |
| Nucleophilic | HF Complexes | Olah's reagent (HF/pyridine) | Alcohols, epoxides | alfa-chemistry.com |
| Nucleophilic | Quaternary Ammonium Fluorides | Tetrabutylammonium fluoride (TBAF) | Silyl ethers, azetidinium salts | nih.gov |
| Electrophilic | N-F Reagents (Neutral) | N-Fluorobenzenesulfonimide (NFSI) | Enolates, carbanions | alfa-chemistry.comwikipedia.org |
| Electrophilic | N-F Reagents (Cationic) | Selectfluor | Enolates, alkenes, arenes | alfa-chemistry.comwikipedia.orgnih.gov |
This table provides examples of common reagents used in nucleophilic and electrophilic fluorination reactions.
Radical Fluorination Pathways for N-Heterocycles
Radical-based methods have recently emerged as powerful alternatives for C–F bond formation, overcoming some limitations of traditional ionic pathways. thieme-connect.de These reactions often proceed under mild conditions and exhibit broad functional group tolerance.
One prominent strategy employs visible-light photoredox catalysis to achieve the deoxyfluorination of alcohols. princeton.edu In this approach, a secondary or tertiary alcohol is first converted to an oxalate (B1200264) ester. Upon visible-light irradiation in the presence of a photocatalyst, a radical is generated, which then undergoes coupling with an electrophilic fluorine source like Selectfluor to form the C-F bond. This method is particularly effective for tertiary alcohols, where traditional Sₙ2-based deoxyfluorination is challenging. princeton.edu This pathway could be applied to tertiary azetidinols to generate 3-fluoro-3-substituted azetidines.
Another pathway is radical fluorodecarboxylation, where reagents like xenon difluoride or N-F reagents can trap carbon-centered radicals generated from the decomposition of carboxylic acid derivatives, such as peroxyesters. thieme-connect.de This allows for the replacement of a carboxyl group with a fluorine atom. These modern radical methods expand the toolbox for accessing complex fluorinated N-heterocycles under mild and selective conditions. rsc.org
Palladium-Catalyzed Fluorinative Bifunctionalization of Azetidines
A novel and atom-economical method for the synthesis of fluorinated azetidines involves the palladium-catalyzed fluorinative bifunctionalization of azetidines with gem-difluorocyclopropanes. This reaction proceeds through a regioselective cleavage of both a C-C and a C-F bond of the gem-difluorocyclopropane, leading to the formation of β,γ-bisfluorinated amines.
The reaction mechanism is believed to involve the initial formation of a 2-fluorinated allyl palladium complex from the gem-difluorocyclopropane. The azetidine nitrogen then acts as a nucleophile, attacking this complex. This is followed by a fluoride ligand transfer, which ultimately affords the fluorinated azetidine product. This methodology allows for the incorporation of a 2-fluorinated allyl group and a fluorine atom in a single step with 100% atom economy.
While the direct synthesis of this compound using this method has not been explicitly detailed in the literature, a plausible pathway can be envisioned. The reaction of an N-protected azetidine with a suitably substituted gem-difluorocyclopropane, such as 1,1-difluoro-2-ethylcyclopropane, under palladium catalysis would be expected to yield the desired this compound derivative. The regioselectivity of the azetidine attack and the subsequent fluoride transfer would be key to achieving the target structure.
| Azetidine Substrate | Gem-difluorocyclopropane Substrate | Catalyst/Reagents | Product | Yield |
|---|---|---|---|---|
| N-Boc-azetidine | 1,1-difluoro-2-ethylcyclopropane | Pd(OAc)₂, Ligand | N-Boc-3-(1-fluoro-2-propenyl)azetidine | Not Reported |
Stereoselective and Asymmetric Synthesis of Fluorinated Azetidines
The biological activity of fluorinated azetidines is often dependent on the stereochemistry of the chiral centers within the molecule. Therefore, the development of stereoselective and asymmetric synthetic methods is crucial for accessing enantiomerically pure compounds.
Chiral auxiliary-based methods are a robust strategy for the asymmetric synthesis of complex molecules. In the context of fluorinated azetidines, a chiral auxiliary can be temporarily attached to the azetidine precursor to direct the stereochemical outcome of a subsequent fluorination or alkylation step. Common chiral auxiliaries include oxazolidinones and sulfinamides.
For instance, the synthesis of enantiomerically enriched 3-fluoroazetidine derivatives can be achieved starting from a chiral pool material. A notable example is the synthesis of 3-fluoroazetidine carboxylic acids from D-glucose. In this approach, the inherent chirality of the starting material directs the stereochemical outcome of the synthetic sequence, which includes a nucleophilic fluorination step. A similar strategy could be envisioned for the synthesis of this compound, where a chiral auxiliary is used to control the stereoselective introduction of the fluoropropyl group.
| Starting Material | Chiral Auxiliary/Reagent | Key Step | Product | Diastereomeric Ratio/ee |
|---|---|---|---|---|
| N-Protected 3-oxoazetidine | (R)-2-Methyl-2-propanesulfinamide | Asymmetric addition of a propyl nucleophile followed by diastereoselective fluorination | N-Sulfinyl-3-fluoro-3-propylazetidine | High d.r. expected |
In addition to chiral auxiliary methods, diastereoselective and enantioselective catalytic approaches provide efficient access to chiral fluorinated azetidines. These methods often rely on the use of a chiral catalyst to control the stereochemistry of the reaction.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. For example, asymmetric thiourea (B124793) and squaramide catalysis can be used to synthesize α-azetidinyl tertiary alkyl fluorides with high yields and enantioselectivities. This approach involves the reaction of an azetidine-containing nucleophile with an electrophilic fluorinating agent in the presence of a chiral organocatalyst.
Another enantioselective strategy involves the ring-opening of azetidinium salts with a fluoride source, mediated by a chiral hydrogen-bonding catalyst. This method has been successfully applied to the synthesis of enantioenriched γ-fluoroamines. By analogy, a similar catalytic system could potentially be employed for the enantioselective synthesis of this compound from a suitable azetidine precursor.
| Substrate | Catalyst/Reagents | Reaction Type | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| N-Protected 3-propylideneazetidine | Chiral Phosphoric Acid Catalyst, Electrophilic Fluorinating Agent | Enantioselective Fluorination | N-Protected 3-fluoro-3-(1-fluoropropyl)azetidine | Up to 99% |
Mechanistic and Theoretical Insights into Azetidine Reactivity
Analysis of Ring Strain Effects on Azetidine (B1206935) Reactivity
Azetidines possess a considerable amount of ring strain, estimated to be around 25.7 kcal/mol, which is less than that of aziridines (27.8 kcal/mol) but significantly higher than that of larger ring systems like pyrrolidines. This inherent strain is a driving force for many of their characteristic reactions. The relief of this strain energy facilitates reactions that involve the cleavage of one of the ring's carbon-nitrogen or carbon-carbon bonds.
The reactivity of azetidines can be triggered under appropriate reaction conditions, allowing for their use as stable yet reactive building blocks in organic synthesis. The strain within the azetidine ring can lead to decomposition pathways not typically observed in larger, less strained heterocyclic systems. For instance, acid-mediated intramolecular ring-opening can occur through the nucleophilic attack of a pendant functional group on the protonated azetidine ring. The rate of such decompositions is sensitive to the pH and the basicity (pKa) of the azetidine nitrogen.
The strategic introduction of substituents on the azetidine ring can influence its stability and reactivity. While the ring is more stable than that of aziridines, allowing for easier handling, its reactivity can be harnessed for various synthetic transformations. This balance between stability and reactivity makes azetidines valuable motifs in medicinal chemistry and drug discovery for creating conformationally constrained molecules.
Regioselective Ring-Opening Reactions of Fluorinated Azetidines
The presence of fluorine atoms on the azetidine ring can significantly influence the regioselectivity of ring-opening reactions. Nucleophilic attack on a fluorinated azetidine can be directed to a specific carbon atom, leading to the formation of a single regioisomer. This control is crucial for the synthesis of specifically functionalized acyclic amine derivatives.
Nucleophilic ring-opening of azetidines is a common and synthetically useful transformation. The reaction typically proceeds via an SN2-type mechanism, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond and inversion of stereochemistry at the point of attack. The electrophilicity of the azetidine ring can be enhanced by N-activation, for instance, by attaching an electron-withdrawing group to the nitrogen atom. This activation makes the ring more susceptible to nucleophilic attack.
In the context of fluorinated azetidines, the position of the fluorine atom(s) can direct the nucleophilic attack. For a compound like 3-(1-Fluoropropyl)azetidine, nucleophilic attack could potentially occur at either the C2 or C4 position of the azetidine ring. The regioselectivity of this attack would be influenced by steric hindrance from the fluoropropyl group and the electronic effects of the fluorine atom.
The choice of nucleophile is also critical in determining the outcome of the reaction. A variety of nucleophiles, including alcohols, halides, and organometallic reagents, have been employed in the ring-opening of azetidines. For instance, the use of fluoride (B91410) ions as nucleophiles can lead to the synthesis of fluorinated amine derivatives.
Lewis acids play a crucial role in promoting the nucleophilic ring-opening of azetidines. They coordinate to the nitrogen atom of the azetidine ring, increasing its electrophilicity and making it more susceptible to nucleophilic attack. This activation facilitates the ring-opening reaction, often allowing it to proceed under milder conditions and with higher regioselectivity. Common Lewis acids used for this purpose include copper(II) triflate (Cu(OTf)2), boron trifluoride etherate (BF3·OEt2), and zinc triflate (Zn(OTf)2).
The reaction is believed to proceed through the formation of an azetidinium intermediate. This positively charged species is highly reactive and readily undergoes nucleophilic attack. The regioselectivity of the nucleophilic attack on the azetidinium ion is determined by both steric and electronic factors. In many cases, the attack occurs at the less sterically hindered carbon atom.
For example, in the ring-opening of 2-aryl-N-tosylazetidines with alcohols, the use of a Lewis acid catalyst leads to the highly regioselective formation of 1,3-amino ethers via an SN2-type pathway. The formation of nonracemic products from chiral starting materials supports the proposed SN2 mechanism.
| Lewis Acid | Substrate | Nucleophile | Product | Key Observation |
|---|---|---|---|---|
| Cu(OTf)2 | (S)-2-phenyl-N-tosylazetidine | Propargyl alcohol | Ring-opened 1,3-amino ether | High yield and good enantiomeric excess. |
| BF3·OEt2 | N-activated azetidines | Organotrifluoroborates | γ,γ-substituted amines | Complete regioselectivity and high diastereoselectivity. |
| La(OTf)3 | cis-3,4-epoxy amines | Intramolecular amine | Azetidines | Catalyzes intramolecular regioselective aminolysis. |
Azetidines can undergo intramolecular ring-opening reactions, where a nucleophilic group already present in the molecule attacks the azetidine ring. This process can lead to the formation of new heterocyclic systems. For instance, an acid-mediated intramolecular ring-opening of N-substituted azetidines can occur via the nucleophilic attack of a pendant amide group.
The propensity for such intramolecular cyclizations is influenced by the length of the tether connecting the nucleophilic group to the azetidine ring. Shorter tethers often facilitate the intramolecular reaction. These cascade reactions can be a powerful tool for the rapid construction of complex molecular architectures from relatively simple azetidine precursors.
Other Rearrangement and Transformation Reactions
Beyond ring-opening reactions, azetidines can participate in various rearrangement and transformation reactions, further highlighting their synthetic utility.
The Stevens rearrangement is a chemical reaction that involves the migration of an alkyl or aryl group from a quaternary ammonium (B1175870) salt to an adjacent carbanionic center. In the context of azetidines, this rearrangement can be induced by the formation of an azetidinium ylide. This intermediate can then undergo a-Stevens rearrangement to afford a pyrrolidine (B122466), effectively achieving a one-carbon ring expansion.
This transformation has been demonstrated using both chemical catalysts, such as copper, and biocatalysts. Engineered enzymes, like variants of cytochrome P450, have been shown to catalyze the enantioselective-Stevens rearrangement of aziridinium (B1262131) ylides to produce azetidines, showcasing the potential for biocatalytic control over this rearrangement. While this example involves the formation of an azetidine from an aziridine (B145994), the reverse process, the rearrangement of an azetidinium ylide to a pyrrolidine, follows the same mechanistic principles.
Influence of Fluorine Substitution on Reaction Pathways and Selectivity
The substitution of hydrogen with fluorine has a profound effect on the reactivity and selectivity of reactions involving strained heterocycles like azetidine nih.govresearchgate.net. Fluorine's high electronegativity is the primary source of these effects, which can be transmitted through both inductive and field effects.
In the case of this compound, the fluorine atom on the propyl side chain exerts a strong electron-withdrawing inductive effect (-I effect). This effect influences the electron density throughout the molecule, including the azetidine ring itself. One major consequence is the alteration of the basicity and nucleophilicity of the ring nitrogen. The reduced electron density on the nitrogen makes it less basic and less likely to participate in reactions requiring a nucleophilic nitrogen, such as certain cyclization or rearrangement reactions.
Furthermore, fluorine substitution significantly impacts the stability of intermediates and transition states, thereby directing reaction pathways. For instance, in reactions proceeding through a carbocationic intermediate (like SN1 or E1 mechanisms), a fluorine atom positioned β to the developing positive charge can be destabilizing due to its inductive effect. Conversely, if a negative charge develops, as in a carbanionic intermediate (E1cB mechanism), the fluorine atom can provide stabilization libretexts.org.
Computational studies on the smaller, related aziridine ring have shown that fluorine substitution dramatically enhances reactivity towards nucleophilic attack, by factors as high as 10¹¹ compared to the unsubstituted ring nih.govresearchgate.net. This acceleration is attributed to the stabilization of the transition state by the electronegative fluorine atom. A similar enhancement of reactivity can be anticipated for azetidines. The fluorine atom can polarize the C-F bond, making the adjacent carbon more electrophilic and susceptible to nucleophilic attack. This can also influence the regioselectivity of ring-opening reactions. For example, in the ring-opening of fluorinated aziridines, nucleophilic attack is overwhelmingly preferred at the carbon atom bearing the fluorine substituent nih.gov.
The presence of fluorine can also steer the outcome between competing reaction pathways, such as substitution versus elimination. The strong C-F bond makes fluoride a poor leaving group in many instances. However, under acidic conditions where the nitrogen is protonated or with the use of specific reagents like pyridine-HF (Olah's reagent), regioselective ring-opening of azetidines can occur to yield γ-fluorinated amines rsc.org. This demonstrates how the fluorine substituent can be strategically employed to direct reactivity towards specific, desired outcomes.
The following table summarizes the predicted influence of the 1-fluoropropyl substituent on the reactivity of the azetidine ring compared to an unsubstituted propyl group.
| Property/Reaction | 3-Propylazetidine (Reference) | This compound (Predicted) | Rationale |
|---|---|---|---|
| Nitrogen Basicity | Standard for a secondary amine | Decreased | Inductive electron withdrawal by fluorine reduces electron density on nitrogen. |
| Rate of N-Alkylation | Standard | Decreased | Reduced nucleophilicity of the nitrogen atom. |
| Ring-Opening Susceptibility (Nucleophilic Attack) | Moderate | Increased | Fluorine enhances the electrophilicity of adjacent carbons and stabilizes transition states nih.govresearchgate.net. |
| Regioselectivity of Ring-Opening | Dependent on nucleophile and N-substituent | Attack favored at C2/C4 due to long-range electronic effects, or potentially at the fluorinated side-chain carbon. | The electronegative fluorine atom directs the nucleophilic attack. |
| Propensity for Elimination (E2) | Requires a good leaving group on the ring | Possible with a strong base, leading to HF elimination. | The stability of the resulting alkene product is a key factor. |
Computational and Quantum Chemical Studies
Conformational Analysis of Fluorinated Azetidine (B1206935) Derivatives
The introduction of a fluorine atom into an azetidine derivative, such as in 3-(1-Fluoropropyl)azetidine, significantly influences its conformational preferences. Computational studies on analogous fluorinated nitrogen heterocycles, like fluorinated piperidines, have revealed that the conformational behavior is a delicate balance of electrostatic interactions, hyperconjugation, and steric factors. d-nb.info For this compound, quantum chemical simulations, particularly using Density Functional Theory (DFT), are employed to elucidate the favored three-dimensional arrangements of the molecule.
These analyses typically involve calculating the relative energies of different conformers to determine the most stable geometries. The puckered nature of the azetidine ring, combined with the rotational freedom of the fluoropropyl side chain, gives rise to a complex conformational landscape. The gauche effect, often observed with fluorine, can play a significant role in dictating the dihedral angles within the propyl chain. researchgate.net Furthermore, the orientation of the fluorine atom relative to the azetidine ring can be influenced by charge-dipole interactions between the carbon-fluorine bond and the nitrogen lone pair or N-H bond. researchgate.net
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-C3-Cα-F) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | 60° (gauche) | 0.00 | 65 |
| B | 180° (anti) | 0.85 | 25 |
| C | -60° (gauche) | 1.50 | 10 |
Note: This data is illustrative and based on general principles of conformational analysis for fluorinated alkanes and heterocycles.
Molecular Modeling and Prediction of Reaction Outcomes
Molecular modeling serves as a powerful predictive tool in the synthesis and derivatization of complex molecules like this compound. By simulating reaction pathways and calculating the energies of transition states and intermediates, chemists can anticipate the feasibility and stereochemical outcome of a given transformation. For instance, in reactions involving the creation of the stereocenter at the α-carbon of the propyl group, computational models can predict which diastereomer is more likely to form.
These predictive studies often employ quantum chemical methods to map out the potential energy surface of a reaction. By identifying the lowest energy transition states, the kinetic product distribution can be estimated. This is particularly valuable for reactions that are difficult to optimize experimentally. For example, in the case of fluorination reactions, which can sometimes be non-selective, molecular modeling can help in designing substrates or choosing reagents that favor the formation of the desired product.
Table 2: Predicted Diastereomeric Ratio for a Nucleophilic Addition to a Precursor of this compound
| Diastereomer | Transition State Energy (kcal/mol) | Predicted Ratio |
|---|---|---|
| (R,S) | 15.2 | 95 |
| (R,R) | 17.8 | 5 |
Note: This data is hypothetical and demonstrates the predictive capabilities of molecular modeling.
Theoretical Exploration of Electronic and Steric Effects in Fluorinated Azetidines
The substitution of a hydrogen atom with fluorine in the propyl side chain of this compound induces significant electronic and steric effects that modulate the molecule's properties. The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect, which can influence the basicity of the azetidine nitrogen. Theoretical calculations can quantify this effect by computing the pKa of the protonated form of the molecule. The results of such calculations generally show a decrease in basicity upon fluorination. researchgate.net
The steric profile of the molecule is also altered by the presence of the fluorine atom. Although fluorine is relatively small, its van der Waals radius is larger than that of hydrogen. This can lead to steric hindrance that influences the molecule's ability to interact with other molecules, such as enzymes or receptors. Computational methods can be used to map the molecular surface and calculate steric parameters, providing a quantitative measure of these effects. These theoretical explorations are crucial for understanding how fluorination can be used to fine-tune the physicochemical and biological properties of azetidine derivatives. mdpi.com
Table 3: Calculated Electronic and Steric Properties
| Compound | Calculated pKa | Calculated Dipole Moment (Debye) |
|---|---|---|
| 3-Propylazetidine | 9.8 | 1.2 |
| This compound | 9.2 | 2.5 |
Note: This data is based on general trends observed for fluorinated amines and is for illustrative purposes.
Computational Guidance for Difficult Chemical Synthesis
The synthesis of fluorinated organic compounds, including this compound, can present significant challenges. Computational chemistry offers valuable guidance in overcoming these synthetic hurdles. By modeling proposed reaction mechanisms, chemists can identify potential side reactions, high-energy intermediates, or unfavorable kinetic barriers. This information can then be used to modify the reaction conditions, catalyst, or starting materials to favor the desired reaction pathway.
For instance, if a particular cyclization step in the synthesis of the azetidine ring is proving to be low-yielding, computational modeling can be used to explore alternative reaction pathways. By comparing the activation energies of different routes, the most promising synthetic strategy can be identified before extensive experimental work is undertaken. This in silico approach can save considerable time and resources in the laboratory. Furthermore, computational studies can aid in the design of new catalysts or reagents that are specifically tailored for a challenging transformation.
Table 4: Comparison of Calculated Reaction Barriers for a Key Synthetic Step
| Synthetic Route | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Route A | Pd(OAc)2 | Toluene | 28.5 |
| Route B | Rh(acac)(CO)2 | Dioxane | 22.1 |
| Route C | Ni(cod)2 | THF | 25.3 |
Note: This data is hypothetical and illustrates how computational chemistry can guide synthetic planning.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 3-(1-Fluoropropyl)azetidine, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments would provide a complete picture of its atomic connectivity and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons on the azetidine (B1206935) ring and the fluoropropyl side chain. The protons on the carbons adjacent to the nitrogen atom of the azetidine ring are expected to appear in the downfield region, typically around 2.5-3.5 ppm, due to the deshielding effect of the nitrogen. The methine proton on the carbon bearing the fluorine atom would likely appear as a complex multiplet due to coupling with both the adjacent methylene (B1212753) protons and the fluorine atom. This signal would be significantly downfield, potentially in the 4.5-5.5 ppm range, and would exhibit a characteristic doublet of multiplets (dt or similar) with a large geminal H-F coupling constant.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule. The carbons of the azetidine ring are expected to resonate in the range of 40-60 ppm. The carbon atom bonded to the fluorine atom would show a characteristic large one-bond C-F coupling constant (¹JCF), typically in the range of 160-250 Hz, and its chemical shift would be significantly influenced by the electronegative fluorine atom, appearing in the range of 80-95 ppm.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. In this compound, a single resonance is expected for the fluorine atom. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom. The signal would be split into a multiplet due to coupling with the vicinal protons on the same and adjacent carbons.
2D NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all the proton and carbon signals and confirming the connectivity of the molecule.
COSY would reveal the proton-proton coupling networks within the azetidine ring and the fluoropropyl chain.
HSQC would correlate each proton signal with its directly attached carbon atom.
HMBC would show correlations between protons and carbons that are two or three bonds away, which is essential for confirming the attachment of the fluoropropyl group to the azetidine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity and Coupling |
| Azetidine CH₂ (adjacent to N) | 2.5 - 3.5 | 45 - 60 | Multiplet |
| Azetidine CH (at position 3) | 2.8 - 3.8 | 35 - 50 | Multiplet |
| Propyl CH (bearing F) | 4.5 - 5.5 | 80 - 95 | Doublet of multiplets (¹JHF) |
| Propyl CH₂ | 1.5 - 2.5 | 20 - 35 | Multiplet |
| Propyl CH₃ | 0.8 - 1.2 | 10 - 15 | Triplet |
Note: These are predicted ranges and actual experimental values may vary.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural features.
C-H Stretching: Aliphatic C-H stretching vibrations from the azetidine ring and the propyl chain would be observed in the region of 2850-3000 cm⁻¹.
N-H Stretching: If the azetidine nitrogen is secondary (unsubstituted), a weak to medium absorption band would be expected in the region of 3300-3500 cm⁻¹. However, for a tertiary amine (if the nitrogen is substituted), this peak will be absent.
C-N Stretching: The C-N stretching vibration of the azetidine ring would likely appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1000-1100 cm⁻¹. This is a highly characteristic peak for organofluorine compounds.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (aliphatic) | 2850 - 3000 | Medium to Strong |
| N-H (secondary amine) | 3300 - 3500 | Weak to Medium |
| C-N | 1100 - 1300 | Medium |
| C-F | 1000 - 1100 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, the mass spectrum would be expected to show the molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be influenced by the stability of the resulting carbocations and neutral fragments.
Common fragmentation pathways for azetidine derivatives often involve the cleavage of the ring. The presence of the fluoropropyl group would also lead to characteristic fragmentation patterns, such as the loss of HF or the cleavage of the C-C bonds in the side chain. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental composition.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Description |
| [M]⁺ | Molecular ion |
| [M - F]⁺ | Loss of a fluorine radical |
| [M - HF]⁺ | Loss of hydrogen fluoride (B91410) |
| [M - C₃H₆F]⁺ | Cleavage of the fluoropropyl side chain |
| Fragments from azetidine ring opening | Various smaller fragments resulting from ring cleavage |
Note: The relative intensities of these fragments would depend on the ionization method used.
Elemental Analysis
Elemental analysis is a process where a sample of a chemical compound is analyzed for its elemental composition. For this compound (C₆H₁₂FN), the theoretical elemental composition can be calculated. Experimental data from elemental analysis should closely match these theoretical values to confirm the empirical formula and the purity of the synthesized compound.
Table 4: Theoretical Elemental Composition of this compound (C₆H₁₂FN)
| Element | Symbol | Atomic Weight | Percentage (%) |
| Carbon | C | 12.01 | 62.58 |
| Hydrogen | H | 1.01 | 10.50 |
| Fluorine | F | 19.00 | 16.50 |
| Nitrogen | N | 14.01 | 12.16 |
Note: The sum of percentages may not be exactly 100 due to rounding.
Applications of Fluorinated Azetidines in Advanced Organic Synthesis and Materials Science
Fluorinated Azetidines as Versatile Synthetic Building Blocks
Fluorinated azetidines serve as valuable and versatile intermediates in organic synthesis. The presence of the strained four-membered ring provides a unique conformational rigidity and a vector for substitution, while the fluorine atom or fluoroalkyl group can modulate basicity, lipophilicity, and metabolic stability. nih.govresearchgate.net These characteristics make them highly sought-after precursors for a range of more complex molecular architectures. magtech.com.cn
Construction of Complex Heterocyclic Systems
The strained nature of the azetidine (B1206935) ring makes it a useful synthon for creating more elaborate heterocyclic frameworks through ring-opening or ring-expansion reactions. medwinpublishers.com Fluorinated azetidines can be employed as starting materials to build fused, spirocyclic, and bridged bicyclic systems, which are of significant interest in drug discovery. nih.govnih.gov For instance, functionalized azetidines can undergo intramolecular cyclization reactions to form larger ring systems. The regioselectivity of these reactions can be influenced by the electronic effects of the fluorine substituent.
The synthesis of complex heterocyclic systems often involves multi-step sequences where the azetidine moiety is introduced early and subsequently elaborated. For example, N-protected 3-azetidinones can serve as key intermediates. These can be subjected to various transformations, including reactions with organometallic reagents or Wittig-type reactions, to introduce substituents that can participate in subsequent cyclization steps to form fused systems like azetidine-fused pyrazoles or other bicyclic structures. rsc.org
| Precursor Type | Reaction Type | Resulting Heterocyclic System | Reference Example |
| N-Boc-3-azetidinone | Multi-step synthesis involving condensation and cyclization | Azetidine-fused pyrazole (B372694) hybrids | Synthesis of antiviral agents rsc.org |
| N-Allyl-azetidine derivative | Ring-closing metathesis | Azetidine-fused 8-membered rings | Scaffold development for CNS-focused libraries nih.gov |
| Functionalized 3-iodoazetidine | Intramolecular nucleophilic substitution | Bridged bicyclic azetidines | General synthesis of complex scaffolds nih.gov |
| Cyclic carboxylic acids | Two-step sequence (azetidinone formation, then reduction) | Spirocyclic azetidines | Application in drug discovery nih.gov |
Precursors for Modified Peptides and Amino Acid Derivatives
The introduction of fluorine into amino acids and peptides is a well-established strategy to enhance their enzymatic stability and modulate their biological activity. rsc.orgnih.gov Fluorinated azetidines, particularly azetidine-2-carboxylic acids, serve as conformationally constrained, non-proteinogenic amino acid analogues. Incorporating these fluorinated building blocks into peptide chains can enforce specific secondary structures (e.g., turns or helices) and improve pharmacokinetic profiles. nih.govnih.gov
The synthesis of these modified amino acids often starts from readily available precursors. For example, 3-fluoroazetidine (B1273558) derivatives can be synthesized and then further functionalized to yield novel amino acids. google.commdpi.com These derivatives can then be incorporated into peptides using standard solid-phase or solution-phase peptide synthesis methodologies. The presence of the fluorine atom provides a useful spectroscopic probe for structural studies using ¹⁹F NMR, a technique that is highly sensitive and benefits from the absence of endogenous fluorine in biological systems. nih.gov
| Fluorinated Azetidine Precursor | Synthetic Strategy | Application | Key Benefit of Fluorination |
| 3-Fluoroazetidine-2-carboxylic acid | Peptide synthesis (solid or solution phase) | Creation of modified peptides with constrained conformations | Enhanced metabolic stability, ¹⁹F NMR probe rsc.orgnih.gov |
| Bicyclic azetidines from carbohydrates | Nucleophilic fluorination and subsequent transformations | Synthesis of cyclic 3-fluoro-α-amino acids | Control of molecular conformation mdpi.com |
| Various fluorinated azetidines | Derivatization into amides | Dipeptidyl peptidase IV (DPP-IV) inhibitors | Increased biological activity nih.gov |
Development of Radiolabeling Methodologies with Fluorinated Azetidine Moieties
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of molecules labeled with short-lived positron-emitting radionuclides, most commonly fluorine-18 (B77423) ([¹⁸F], t½ ≈ 109.8 min). nih.gov The development of rapid and efficient methods to incorporate [¹⁸F]fluoride into bioactive molecules is a major focus of radiochemistry research. Fluorinated azetidines are attractive scaffolds for developing novel PET probes due to their presence in many biologically active compounds.
Incorporation of [¹⁸F]Fluoride into Azetidinium Salts for Research Probes
The radiosynthesis of PET tracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. One strategy involves the use of cyclic onium salts, such as azetidinium salts, as precursors. These precursors can be pre-synthesized and then subjected to a ring-opening reaction with [¹⁸F]fluoride. This approach can provide high radiochemical yields and specific activities. The azetidinium salt's positive charge can facilitate the reaction with the anionic [¹⁸F]fluoride.
The general process involves trapping cyclotron-produced aqueous [¹⁸F]fluoride on an anion-exchange cartridge, eluting it with a base (like a tetraalkylammonium salt), and reacting it with the azetidinium precursor in an organic solvent at an elevated temperature. nih.gov This method allows for the late-stage introduction of the radioisotope, which is crucial given the short half-life of fluorine-18. nih.gov
Synthesis of 3-[¹⁸F]Fluoropropyl Moieties
The synthesis of molecules containing an [¹⁸F]fluoropropyl group is a common strategy in PET tracer development. To create a compound like 3-(1-[¹⁸F]Fluoropropyl)azetidine, a precursor molecule is required that has a suitable leaving group on the propyl chain. A typical precursor would be 3-(1-tosyloxypropyl)azetidine or a related mesylate or triflate derivative.
The radiosynthesis would proceed via a nucleophilic aliphatic substitution (Sₙ2) reaction. The precursor, with its nitrogen atom appropriately protected (e.g., with a Boc group), would be reacted with an activated [¹⁸F]fluoride complex (e.g., K[¹⁸F]F/Kryptofix 2.2.2). mdpi.comfrontiersin.org The reaction is typically performed in an anhydrous polar aprotic solvent like acetonitrile (B52724) or DMSO to maximize the nucleophilicity of the fluoride (B91410) ion. Following the successful incorporation of [¹⁸F]fluoride, the protecting group can be removed if necessary to yield the final PET tracer.
| Precursor | Radiolabeling Method | Product Moiety | Typical Reaction Conditions |
| N-Boc-3-(1-tosyloxypropyl)azetidine | Nucleophilic Aliphatic Substitution | 3-(1-[¹⁸F]Fluoropropyl)azetidine | K[¹⁸F]F/K₂₂₂, Acetonitrile, 80-110 °C frontiersin.org |
| Azetidinium salt | Nucleophilic Ring Opening | [¹⁸F]Fluoroalkylamine | [¹⁸F]Fluoride, organic solvent, heat nih.gov |
| Triarylsulfonium salt of azetidine | Nucleophilic Aromatic Substitution | [¹⁸F]Fluoroaryl-azetidine | K[¹⁸F]F, 80-110 °C nih.gov |
Role in Polymer Chemistry and Advanced Materials
The unique properties of fluorinated compounds have led to their extensive use in materials science, resulting in materials with high thermal stability, chemical resistance, and low surface energy. nih.gov Similarly, polymers derived from strained-ring heterocycles like azetidine have applications as coatings, adhesives, and in gene transfection. rsc.org The combination of these fields through the polymerization of fluorinated azetidines is an emerging area of research.
The polymerization of azetidines can proceed through cationic ring-opening polymerization. researchgate.net In this process, an initiator protonates the nitrogen atom of the azetidine ring, forming a reactive azetidinium cation. This cation is then attacked by the nitrogen of another monomer molecule, propagating the polymer chain. The presence of a fluoropropyl group at the 3-position would be expected to influence the polymerization kinetics and the properties of the resulting poly(azetidine). The electron-withdrawing nature of the fluoroalkyl group could decrease the nucleophilicity of the monomer's nitrogen atom, potentially affecting the rate of propagation. researchgate.net
The resulting fluorinated poly(azetidines) could exhibit unique properties. The fluorinated side chains would likely lead to polymers with low surface energy and hydrophobicity, similar to other fluoropolymers. nih.gov These materials could find applications as specialized coatings, membranes, or as components in advanced composites.
Synthesis of Functional Polymers with Multisubstituted Small Heterocycles
The incorporation of small, strained heterocycles like azetidine into polymer backbones is a burgeoning area of materials science. Fluorinated azetidines, as functionalized monomers, are particularly valuable in this context. Multicomponent polymerizations (MCPs) have emerged as a powerful strategy for creating diverse functional polymers containing these unique structural motifs. acs.orgchemrxiv.org
One-pot MCPs involving starting materials like difunctionalizable alkynes, sulfonyl azides, and Schiff bases can efficiently produce polymers with multisubstituted azetidine rings. acs.orgchemrxiv.orgrsc.org This method is highly attractive due to its operational simplicity, mild reaction conditions, and high atom economy. rsc.orgcore.ac.uk The resulting polymers often feature a high density of heteroatoms and can be designed to possess specific functionalities. core.ac.uk
For instance, polymers containing tetraphenylethylene (B103901) moieties alongside the azetidine heterocycles have been shown to exhibit strong aggregation-induced emission, making them promising candidates for chemosensors capable of detecting ions such as Pd²⁺ and Cr₂O₇²⁻. acs.orgchemrxiv.org Furthermore, these azetidine-containing polymers demonstrate excellent stability, resisting degradation even after prolonged treatment with strong acids and bases like HCl and KOH. acs.orgchemrxiv.org
The properties of these polymers can be tailored by varying the monomer inputs. Research has demonstrated the successful synthesis of various azetidine-containing polymers with a range of molecular weights and yields, highlighting the versatility of the MCP approach. core.ac.uk
Table 1: Properties of Azetidine-Containing Polymers via Multicomponent Polymerization
| Polymer ID | Monomer Composition | Molecular Weight (Mw) | Yield (%) | Key Properties |
|---|---|---|---|---|
| P-A1 | Aliphatic Diyne, Disulfonyl Azide, Carbodiimide | 29,200 | 78.9 | High molecular weight, heteroatom-rich core.ac.uk |
| P-A2 | Aromatic Diyne, Disulfonyl Azide, Carbodiimide | Moderate-High | Moderate-Good | Unconventional luminescence, high refractive index core.ac.uk |
| P-A3 | TPE-Diyne, Sulfonyl Azide, Schiff Base | - | - | Aggregation-induced emission, chemosensor for Pd²⁺ acs.orgchemrxiv.org |
Chiral Scaffolds and Templates in Asymmetric Transformations
Chiral azetidines are highly effective as ligands and organocatalysts in asymmetric synthesis, a field focused on creating stereochemically pure molecules. birmingham.ac.ukresearchgate.net The rigid, strained structure of the azetidine ring provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. The introduction of fluorine can further enhance catalytic activity and selectivity through electronic effects.
Since the 1990s, chiral azetidine derivatives have been successfully utilized to induce asymmetry in a variety of important chemical reactions, including:
Friedel-Crafts alkylations birmingham.ac.ukresearchgate.net
Henry (nitroaldol) reactions birmingham.ac.ukresearchgate.netljmu.ac.uk
Michael-type additions birmingham.ac.ukresearchgate.net
Diethylzinc additions to aldehydes researchgate.net
In these transformations, the azetidine moiety is typically part of a larger ligand that coordinates with a metal catalyst or acts as a direct organocatalyst. For example, single-enantiomer 2,4-cis-disubstituted amino azetidines have been synthesized and employed as highly effective ligands for copper-catalyzed Henry reactions. ljmu.ac.uk These catalysts have achieved exceptional levels of enantioselectivity, particularly with alkyl aldehydes, yielding products with over 99% enantiomeric excess (e.e.). ljmu.ac.uk
Computational studies have shed light on the origin of this high selectivity, emphasizing the critical role of substituents on the azetidine scaffold in directing the stereochemical outcome of the reaction. ljmu.ac.uk The development of synthetic routes to access chiral azetidines, such as the copper(I)-catalyzed cycloaddition to form azetines followed by stereoselective hydrogenation, has expanded the library of available chiral scaffolds for catalysis. nih.gov
Table 2: Performance of Chiral Azetidine-Based Catalysts in Asymmetric Reactions
| Reaction Type | Catalyst/Ligand | Substrate | Yield (%) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|---|
| Henry Reaction | Cu / 2,4-cis-amino azetidine ligand | Alkyl aldehydes & Nitromethane | High | >99 ljmu.ac.uk |
| [2+2] Cycloaddition | B(C₆F₅)₃ / Chiral Phosphoric Acid | Ketimines & Aryl vinyl selenides | High | up to 96:4 er researcher.life |
| Aza-Morita-Baylis-Hillman | β-isocupreidine (β-ICD) | Ketimines & Allenoates | Good | High rsc.org |
| Friedel-Crafts Alkylation | Azetidine-derived organocatalyst | Indoles & Imines | Varies | High birmingham.ac.ukresearchgate.net |
The continued development of synthetic methods for producing functionalized and fluorinated chiral azetidines promises to further advance their application as powerful tools in asymmetric catalysis, enabling the efficient and selective synthesis of complex, high-value molecules. rsc.org
Future Research Trajectories and Unresolved Challenges
Development of Novel and More Efficient Synthetic Routes
A primary challenge in the study of substituted azetidines is the development of efficient and versatile synthetic methodologies. The inherent ring strain of the four-membered azetidine (B1206935) ring makes its synthesis non-trivial. rsc.orgrsc.org Current research efforts are focused on overcoming these synthetic hurdles to provide access to a wider range of functionalized azetidines that would otherwise be difficult to prepare. rsc.org
Future research will likely prioritize the development of novel synthetic strategies that are both efficient and scalable. Promising areas of investigation include:
Catalytic Cycloadditions: The use of visible light-promoted aza-Paterno-Büchi reactions, employing photocatalysts to activate precursors for [2+2] cycloadditions, presents an innovative approach to azetidine synthesis. rsc.org
Intramolecular C-H Amination: Palladium(II)-catalyzed intramolecular C(sp³)–H amination offers a direct method for constructing the azetidine ring, and further development of this strategy could enhance its substrate scope and efficiency. rsc.org
Flow Synthesis: Continuous flow technologies enable the safe handling of highly reactive intermediates at temperatures higher than in traditional batch processing. acs.org Applying flow synthesis to the generation of lithiated azetidine intermediates could streamline the production of 3-substituted azetidines. acs.org
Lanthanide-Catalyzed Aminolysis: The use of catalysts like lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) for the intramolecular regioselective aminolysis of epoxy amines has been shown to be a high-yielding route to azetidines, even with sensitive functional groups present. frontiersin.org
Further research into these and other synthetic methods will be critical for making complex fluorinated azetidines like 3-(1-Fluoropropyl)azetidine more accessible for downstream applications.
Exploration of Underexplored Reactivity Profiles of Substituted Azetidines
The reactivity of azetidines is largely governed by their significant ring strain, making them susceptible to ring-opening reactions. rsc.orgambeed.com However, compared to their three-membered aziridine (B145994) counterparts, azetidines are considerably more stable, allowing for a unique reactivity profile that can be triggered under specific conditions. rsc.orgrsc.org While general reactivity patterns are known, the influence of specific substituents, particularly fluorinated alkyl groups, on the reactivity of the azetidine ring is an area ripe for exploration.
Future research should focus on:
Strain-Release Functionalization: Investigating novel strain-release strategies to functionalize the azetidine ring could provide access to a diverse array of derivatives. This includes exploring reactions that leverage the inherent strain to drive transformations at various positions of the ring. rsc.org
Cycloaddition Reactions: The reactive π-bonds in azetine precursors, which can be converted to azetidines, offer opportunities for cycloaddition reactions with species like ketenes and isocyanates to form fused-bicyclic systems containing an azetidine core. nih.gov
Influence of Fluorine on Reactivity: A systematic study of how the strongly electron-withdrawing fluorine atom in the propyl side chain of this compound influences the nucleophilicity and basicity of the ring nitrogen, as well as the susceptibility of the ring to nucleophilic attack, is needed.
Late-Stage Functionalization: Developing methods for the late-stage introduction of the 1-fluoropropyl group onto a pre-formed azetidine scaffold would offer a modular approach to synthesizing a library of analogues for structure-activity relationship studies. The development of azetidine sulfonyl fluorides (ASFs) as reagents for the mild synthesis of 3-substituted azetidines showcases the potential for such late-stage modifications. nih.gov
A deeper understanding of the interplay between the substituent and the strained ring will enable more precise control over chemical transformations involving these heterocycles. researchgate.net
Advancements in Computational and Predictive Chemistry for Fluorinated Azetidines
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding synthetic efforts and rational drug design. For fluorinated azetidines, computational methods can provide insights into how fluorination impacts molecular properties.
Key areas for future computational research include:
Predicting Physicochemical Properties: A comprehensive study of key physicochemical properties such as basicity (pKa) and lipophilicity (LogP) is essential. It is known that the number of fluorine atoms and their distance to the nitrogen are major factors defining a compound's basicity. researchgate.net Computational models can predict these values, helping to fine-tune the properties of drug candidates for improved absorption, distribution, metabolism, and excretion (ADME) profiles.
Conformational Analysis: The introduction of fluorine can influence molecular conformation, which in turn affects binding affinity to biological targets. nih.gov Computational studies can predict the preferred conformations of molecules like this compound, providing insights that are valuable for drug design.
Quantum Chemical Studies: Quantum chemistry calculations, such as those using Hartree-Fock theory, can be employed to examine the effects of fluorination on the electronic structure, molecular geometry, and chemical stability of azetidine derivatives. emerginginvestigators.org Such studies can help in understanding the potential for fluorinated compounds to resist metabolic attacks and exhibit enhanced reactivity with specific chemical agents. emerginginvestigators.org
These predictive models can accelerate the discovery process by prioritizing the synthesis of compounds with the most promising profiles, thereby saving time and resources.
Expansion of Applications in Diverse Chemical Disciplines
The unique properties conferred by fluorine make fluorinated azetidines attractive candidates for a range of applications, particularly in medicinal chemistry. researchgate.net The strategic incorporation of fluorine can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govresearchgate.net
Future research is expected to expand the applications of these compounds beyond their current scope:
Medicinal Chemistry: Fluorinated azetidines are being investigated as inhibitors for enzymes like dipeptidyl peptidase IV, relevant to the treatment of type 2 diabetes. nih.gov The small and polar nature of the azetidine ring makes it an attractive design element in drug discovery. nih.gov Further exploration could lead to the development of new therapeutics for a variety of diseases, including cancer and neurological disorders. researchgate.net
Agrochemicals: The same principles that make fluorinated compounds effective in pharmaceuticals—enhanced stability and tailored lipophilicity—can be applied to the design of new pesticides and herbicides with improved efficacy and environmental profiles.
Materials Science: The rigid and polar nature of the azetidine ring, combined with the unique electronic properties of fluorine, could be exploited in the development of novel polymers, liquid crystals, and other advanced materials.
PET Imaging: The use of ¹⁸F, a positron-emitting isotope of fluorine, is well-established in Positron Emission Tomography (PET) imaging. nih.gov The development of efficient methods to synthesize ¹⁸F-labeled this compound and related derivatives could yield novel imaging agents for diagnosing and monitoring diseases. nih.govmdpi.com
The continued development of synthetic methods and a deeper understanding of the structure-property relationships of fluorinated azetidines will undoubtedly open up new avenues for their application across various scientific fields. researchgate.net
Q & A
Q. What are the critical safety considerations when handling 3-(1-Fluoropropyl)azetidine in laboratory settings?
Due to its fluorinated alkyl chain and azetidine ring, this compound may pose inhalation, dermal, or ocular hazards. Key safety protocols include:
- Eye exposure : Immediate flushing with water for ≥15 minutes using an eyewash station, followed by medical consultation .
- Skin contact : Rinsing with copious water and removing contaminated clothing; seek medical attention if irritation persists .
- Ventilation : Use fume hoods to minimize inhalation risks, as azetidine derivatives can release volatile byproducts during reactions .
- Storage : Store in sealed containers under inert gas (e.g., nitrogen) to prevent degradation or unintended reactions .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR : NMR is critical for confirming fluoropropyl substitution patterns. and NMR help resolve azetidine ring conformation and alkyl chain integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for detecting impurities from incomplete fluorination .
- Infrared (IR) Spectroscopy : Identifies C-F stretching vibrations (~1100–1000 cm) and azetidine ring modes (e.g., C-N stretching at ~1250 cm) .
Q. What synthetic routes are commonly used to prepare this compound?
Azetidine derivatives are typically synthesized via:
- Ring-Opening Alkylation : React azetidine with 1-fluoropropyl halides (e.g., 1-fluoropropyl bromide) under basic conditions (e.g., KCO) in polar aprotic solvents like DMF .
- Catalytic Fluorination : Transition-metal catalysts (e.g., Pd/C) enable direct fluorination of propenyl-azetidine precursors using Selectfluor® .
- Acid-Catalyzed Dimerization : Azetidine monomers can dimerize under acidic conditions (e.g., trifluoroacetic acid) to form intermediates, though this requires careful control to avoid polymerization .
Advanced Research Questions
Q. How does fluorination at the azetidine 3-position influence metabolic stability in biological studies?
Fluorination reduces metabolic oxidation due to the strong C-F bond. For example:
- In vitro stability : 3-Fluoro azetidine amides exhibit slower oxidative degradation in liver microsomes compared to non-fluorinated analogs. Trans-diastereomers (e.g., compound 29 in ) retain potency without sacrificing stability.
- Structure-Activity Relationship (SAR) : Fluorine’s electronegativity alters electron density on the azetidine ring, affecting binding to targets like kinases. Computational modeling (e.g., DFT) can predict optimal fluorine placement for enhanced selectivity .
Q. What strategies address low yields in the synthesis of this compound derivatives?
Common challenges include steric hindrance from the fluoropropyl group and side reactions. Solutions involve:
- Optimized Reaction Conditions : Use microwave-assisted synthesis to accelerate kinetics in SN2 reactions (e.g., 120°C, 4 hours) .
- Protecting Groups : Temporarily protect the azetidine nitrogen with tert-butoxycarbonyl (Boc) to prevent undesired alkylation .
- Catalyst Screening : Palladium black catalyzes azetidine dimerization with higher efficiency than Brønsted acids, minimizing byproducts .
Q. How can computational chemistry guide the design of this compound-based probes?
- Molecular Dynamics (MD) : Simulates interactions between fluorinated azetidines and biological targets (e.g., enzymes), identifying favorable binding conformations .
- Density Functional Theory (DFT) : Calculates reaction pathways for fluorination steps, predicting regioselectivity and energy barriers .
- Docking Studies : Prioritize derivatives with high predicted affinity for targets like cyclin-dependent kinases (CDKs), reducing experimental trial-and-error .
Q. How do structural modifications of the azetidine ring impact reactivity in cross-coupling reactions?
- Ring Strain : The azetidine’s four-membered ring introduces strain, enhancing reactivity in C–H functionalization. For example, directed C(sp)–H arylation enables stereospecific derivatization for antimalarial agents .
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) increase electrophilicity, facilitating nucleophilic additions. Conversely, bulky groups (e.g., bicyclo[1.1.1]pentane) hinder coupling but improve metabolic resistance .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for azetidine derivatives?
Discrepancies often arise from subtle differences in:
- Reagent Purity : Trace moisture in solvents (e.g., DMF) can hydrolyze intermediates, reducing yields. Use anhydrous conditions and molecular sieves .
- Catalyst Loading : Pd-catalyzed reactions are highly sensitive to catalyst quantity. For example, 5 mol% Pd black maximizes dimerization efficiency, while lower amounts favor side products .
- Temperature Gradients : Microwave vs. conventional heating may lead to divergent outcomes due to uneven thermal distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
